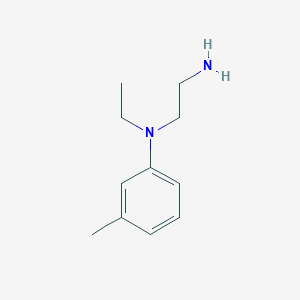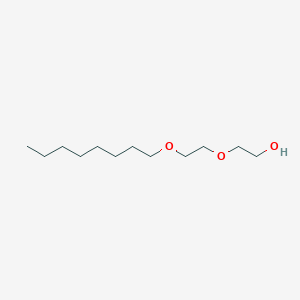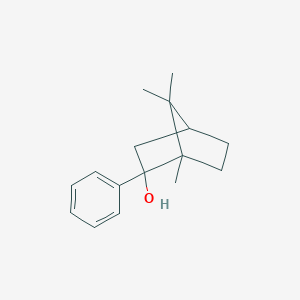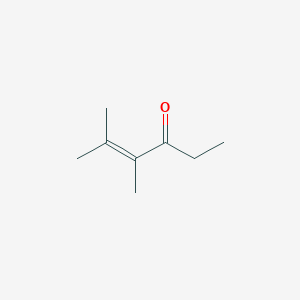
4,5-Dimethyl-4-hexen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-4-hexen-3-one, also known as DMHO, is a versatile organic compound that is widely used in various scientific research applications. It is a yellow liquid with a fruity odor and is commonly used as a flavoring agent and fragrance in the food and cosmetic industries. However, its unique chemical properties make it an important compound in the field of scientific research.
Wirkmechanismus
4,5-Dimethyl-4-hexen-3-one acts as a nucleophile in organic reactions, attacking electrophilic carbon atoms and forming carbon-carbon bonds. It also acts as a ligand, binding to metal ions and facilitating catalytic reactions. In addition, 4,5-Dimethyl-4-hexen-3-one can act as a radical scavenger, preventing oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
4,5-Dimethyl-4-hexen-3-one has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-Dimethyl-4-hexen-3-one is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a low toxicity. However, one of the limitations of 4,5-Dimethyl-4-hexen-3-one is its reactivity, which can make it difficult to handle in certain experiments. It is also sensitive to air and moisture, which can affect its purity and yield.
Zukünftige Richtungen
There are many potential future directions for research on 4,5-Dimethyl-4-hexen-3-one, including its use in the development of new drugs and pharmaceuticals, its application in the study of enzyme-catalyzed reactions, and its potential as a neuroprotective agent. Other potential areas of research include its use in the development of new materials and its application in the field of green chemistry.
Conclusion:
In conclusion, 4,5-Dimethyl-4-hexen-3-one is a versatile organic compound with a wide range of scientific research applications. Its unique chemical properties make it an important compound in the development of new drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions and chemical bonding. While it has many advantages, it also has limitations that must be taken into account when designing experiments. Overall, 4,5-Dimethyl-4-hexen-3-one is an important compound that will continue to be a subject of research in the future.
Synthesemethoden
The synthesis of 4,5-Dimethyl-4-hexen-3-one can be achieved through a variety of methods, including the oxidation of 4,5-dimethyl-1-hexene with potassium permanganate, the aldol condensation of 3-methyl-2-butanone with formaldehyde, and the reaction of 4,5-dimethyl-1,3-dioxolane with potassium hydroxide. However, the most commonly used method is the aldol condensation of 3-methyl-2-butanone with formaldehyde, which yields 4,5-Dimethyl-4-hexen-3-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-4-hexen-3-one has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a flavoring agent in the food industry, and as a fragrance in the cosmetic industry. It is also used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions and chemical bonding.
Eigenschaften
CAS-Nummer |
17325-90-5 |
|---|---|
Produktname |
4,5-Dimethyl-4-hexen-3-one |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
4,5-dimethylhex-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3 |
InChI-Schlüssel |
CDMNXIBTIAFPBU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C(C)C)C |
Kanonische SMILES |
CCC(=O)C(=C(C)C)C |
Andere CAS-Nummern |
17325-90-5 |
Synonyme |
4,5-Dimethyl-4-hexen-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
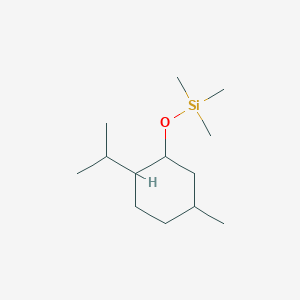
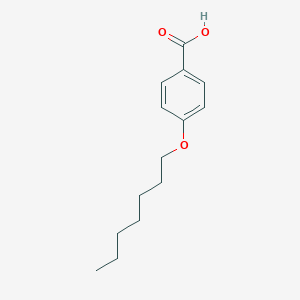
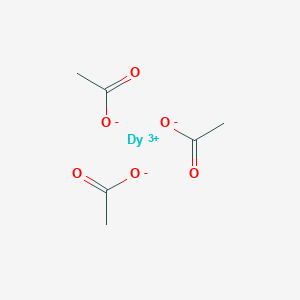
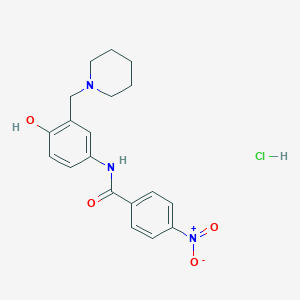
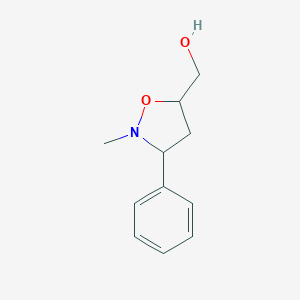
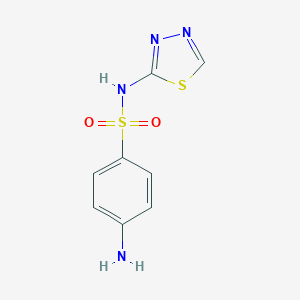
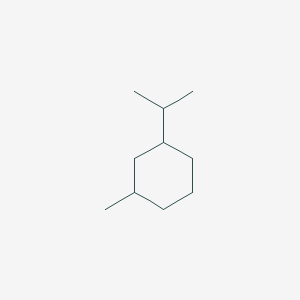
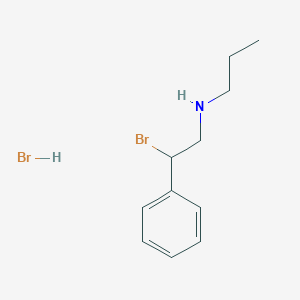
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)
